molecular formula C26H22F3N3O4S B11446641 2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11446641
M. Wt: 529.5 g/mol
InChI Key: ICAKAWAJGHUTLH-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, and a trifluoromethylphenyl group, all connected through an imidazole and sulfonyl linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the imidazole ring, followed by the introduction of the sulfonyl group and the acetamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It has been shown to modulate the expression of genes involved in inflammation and oxidative stress, such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6). By downregulating these pro-inflammatory markers and upregulating anti-inflammatory markers like IL-10, the compound exerts its therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C26H22F3N3O4S

Molecular Weight

529.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C26H22F3N3O4S/c1-17-7-11-19(12-8-17)32-15-23(18-9-13-20(36-2)14-10-18)31-25(32)37(34,35)16-24(33)30-22-6-4-3-5-21(22)26(27,28)29/h3-15H,16H2,1-2H3,(H,30,33)

InChI Key

ICAKAWAJGHUTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2S(=O)(=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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